![molecular formula C18H13ClN2O2S B6579305 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine CAS No. 922853-89-2](/img/structure/B6579305.png)
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine, or 3-BMP for short, is an organic compound with a wide range of applications in scientific research. It is a member of the benzodioxole family and is commonly used in drug development, organic synthesis, and biochemistry. 3-BMP is a versatile compound that has been used in a variety of experiments, from investigating the mechanism of action of drugs to studying the effects of environmental toxins.
Applications De Recherche Scientifique
3-BMP has a wide range of applications in scientific research. It has been used in drug development to investigate the mechanism of action of drugs, as well as in organic synthesis to create novel molecules. Additionally, 3-BMP has been used in biochemistry to study the effects of environmental toxins and to investigate the effects of different molecules on biological systems. 3-BMP has also been used in drug discovery, as it can be used to identify new compounds that may have beneficial effects on the human body.
Mécanisme D'action
The mechanism of action of 3-BMP is not yet fully understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, 3-BMP is thought to bind to the G-protein-coupled receptors, which are involved in a variety of physiological processes, such as the regulation of blood pressure, the regulation of cell growth, and the regulation of neurotransmission. Additionally, 3-BMP has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMP are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, 3-BMP has been shown to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. Additionally, 3-BMP has been shown to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 3-BMP has been shown to have an anti-diabetic effect, as it has been shown to reduce blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-BMP in lab experiments has several advantages. First, it is a relatively inexpensive compound that is widely available, making it easy to obtain for most experiments. Second, it is a versatile compound that can be used in a variety of experiments, from drug development to organic synthesis. Finally, it is a relatively safe compound that has been used in a wide range of experiments without any significant side effects.
However, 3-BMP also has some limitations for lab experiments. First, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound. Second, it is not very soluble in water, so it may not be suitable for experiments that require the compound to be dissolved in aqueous solutions. Finally, it is not very stable, so it may not be suitable for experiments that require the compound to be stored for long periods of time.
Orientations Futures
The potential future directions for 3-BMP are vast, as it has a wide range of applications in scientific research. One potential future direction is the development of new drugs that are based on the structure of 3-BMP. Additionally, 3-BMP could be used in the development of new compounds for organic synthesis, as well as in the development of compounds that can be used to study the effects of environmental toxins. Finally, 3-BMP could be used in the development of compounds that can be used to investigate the biochemical and physiological effects of different molecules on the human body.
Méthodes De Synthèse
3-BMP can be synthesized in a variety of ways, but the most common method is the reaction of 2-chlorophenylmethylsulfanyl pyridazine with 1,3-benzodioxole. This reaction is carried out in a two-step process, first by combining the two reactants in a solvent, and then by heating the mixture to a temperature of approximately 100°C. The reaction can also be performed in the presence of a catalyst, such as pyridine, to increase the rate of reaction. The resulting product is a white to off-white powder, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-chlorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-4-2-1-3-13(14)10-24-18-8-6-15(20-21-18)12-5-7-16-17(9-12)23-11-22-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITFLZSNLGYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

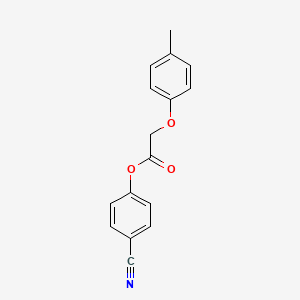
![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
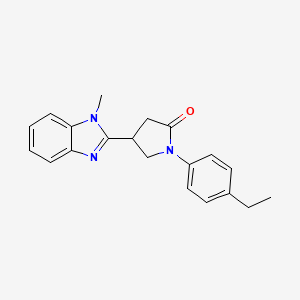
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
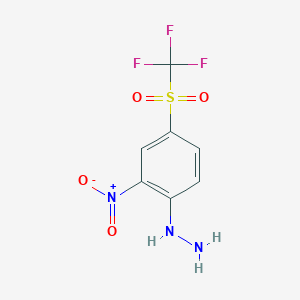
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6579270.png)
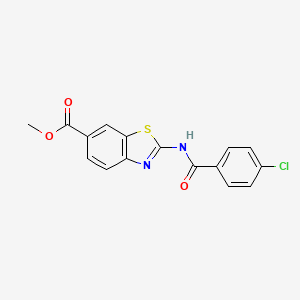
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)
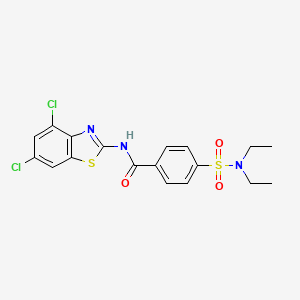
![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6579330.png)